1-Tetradecanesulfonic acid

Catalog No.
S13936194
CAS No.
7314-37-6
M.F
C14H30O3S
M. Wt
278.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecanesulfonic acid

CAS Number

7314-37-6

Product Name

1-Tetradecanesulfonic acid

IUPAC Name

tetradecane-1-sulfonic acid

Molecular Formula

C14H30O3S

Molecular Weight

278.45 g/mol

InChI

InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17)

InChI Key

MYOWBHNETUSQPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)O

1-Tetradecanesulfonic acid, also known by its IUPAC name tetradecane-1-sulfonic acid, is an organic compound characterized by a long hydrophobic tetradecane chain (14 carbon atoms) attached to a sulfonic acid functional group. Its molecular formula is C14H30O3SC_{14}H_{30}O_3S with a molecular weight of approximately 278.45 g/mol. This compound is soluble in polar solvents and exhibits amphiphilic properties due to its hydrophobic alkyl chain and hydrophilic sulfonic acid group, making it useful in various applications such as surfactants and emulsifiers .

Due to its functional groups:

  • Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
  • Reduction: The sulfonic acid group can be reduced under specific conditions.
  • Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Research indicates that 1-tetradecanesulfonic acid exhibits biological activity, particularly in its role as a surfactant. It can influence cell membrane properties and has been studied for its potential effects on cellular processes. Its amphiphilic nature allows it to interact with lipid bilayers, which can affect membrane fluidity and permeability. Additionally, it may have antimicrobial properties due to its ability to disrupt microbial cell membranes .

1-Tetradecanesulfonic acid can be synthesized through several methods:

  • Sulfonation of Tetradecane: This involves treating tetradecane with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
  • Amination followed by Sulfonation: Tetradecane-1-amine can be reacted with acryloyl chloride in the presence of a base, followed by sulfonation using sulfur trioxide or chlorosulfonic acid .

These methods allow for the production of 1-tetradecanesulfonic acid with varying degrees of purity and yield depending on the reaction conditions employed.

Studies on 1-tetradecanesulfonic acid have focused on its interactions with biological membranes and other molecules. Its ability to alter membrane properties has implications for drug delivery systems, where it may enhance the solubility and bioavailability of pharmaceutical compounds. Furthermore, its interactions with proteins and nucleic acids are being explored for potential therapeutic applications .

Several compounds share structural similarities with 1-tetradecanesulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaCharacteristics
1-Dodecanesulfonic acidC12H26O3SC_{12}H_{26}O_3SShorter alkyl chain; potentially different solubility and reactivity.
1-Hexadecane-1-sulfonic acidC16H34O3SC_{16}H_{34}O_3SLonger alkyl chain; may exhibit enhanced hydrophobic interactions.
4-Hydroxy-tetradecane-1-sulfonic acidC14H30O4SC_{14}H_{30}O_4SContains hydroxyl group; may offer different reactivity patterns in synthesis.

1-Tetradecanesulfonic acid is unique due to its balanced hydrophobic and hydrophilic properties, which make it versatile for various applications compared to these similar compounds. Its specific chain length contributes to distinct physical and chemical behaviors that influence its functionality in diverse environments .

The synthesis of 1-tetradecanesulfonic acid derivatives involves multiple sophisticated chemical pathways that capitalize on the unique reactivity patterns of long-chain alkylsulfonic acids. Contemporary research has established that these compounds exhibit distinctive behavior in various reaction media, particularly when subjected to nucleophilic substitution conditions and specialized catalytic environments. The molecular structure of 1-tetradecanesulfonic acid, characterized by its extended hydrocarbon chain and terminal sulfonic acid functionality, provides multiple sites for chemical modification and derivatization. Advanced synthetic approaches have demonstrated remarkable success in generating diverse derivatives through carefully controlled reaction conditions that preserve the integrity of the long alkyl chain while facilitating specific functional group transformations.

Nucleophilic Substitution Strategies for Alkylsulfonate Synthesis

Nucleophilic substitution reactions involving 1-tetradecanesulfonic acid derivatives follow well-established mechanistic pathways that exploit the excellent leaving group properties of sulfonate anions. Alkyl sulfonates function as exceptional electrophiles for nucleophilic substitution and elimination reactions, behaving remarkably similarly to alkyl halides and earning designation as pseudo-halides due to their comparable reactivity patterns. The sulfonate group in these compounds represents a highly stabilized anion through extensive resonance stabilization, creating an exceptionally weak base that serves as an outstanding leaving group in both substitution and elimination reactions.

The conversion of alcohols to alkyl sulfonates represents a fundamental synthetic transformation that enables subsequent nucleophilic substitution reactions. This process typically involves treatment of the corresponding alcohol with sulfonyl chlorides, bringing the sulfur dioxide group attached to chlorine to create an electrophilic sulfur center that reacts with the nucleophilic oxygen of the alcohol. The reaction proceeds with complete retention of configuration since carbon participation is not involved, with only the alcohol oxygen functioning as the nucleophile.

Experimental studies have demonstrated that primary alkyl sulfonates undergo predominantly substitution reactions when treated with nucleophiles under appropriate conditions. When 1-tetradecanesulfonic acid derivatives are employed as electrophiles with nucleophiles such as ethoxide ions, the substitution reaction pathway predominates due to the relatively unhindered primary alkyl structure. The nucleophile attacks the electrophilic carbon center, resulting in displacement of the sulfonate leaving group and formation of the corresponding substitution product.

Research investigations have established quantitative yields for the conversion of long-chain alkyl sulfonates to corresponding bromides through reaction with anhydrous magnesium bromide in absolute ether. This methodology provides excellent yields without inducing cis-trans isomerization of double bonds, demonstrating the synthetic utility of sulfonate intermediates in preparing diverse alkyl derivatives.

Micellar Catalysis in Sulfonic Acid Esterification Reactions

Micellar catalysis has emerged as a powerful synthetic tool for enhancing the efficiency of sulfonic acid esterification reactions involving 1-tetradecanesulfonic acid derivatives. The utilization of micellar reaction media provides significant advantages in terms of reaction rate enhancement, improved selectivity, and environmentally sustainable reaction conditions. Surfactant micelles function as nanoreactors that create unique microenvironments capable of solubilizing hydrophobic reactants in aqueous solutions while facilitating efficient mass transfer and reaction kinetics.

The mechanism of rate enhancement in micellar systems involves the partitioning of reactants within microscopic two-phase systems that enable locally higher reactant concentrations in the micellar pseudo-phase. This concentration effect, combined with the altered polarity and ionic strength within the micelle interior, creates favorable conditions for sulfonic acid esterification reactions. The hydrophobic alkyl chain of 1-tetradecanesulfonic acid derivatives readily partitions into the hydrophobic core of micelles, while the polar sulfonic acid head group remains oriented toward the aqueous phase.

Experimental data have demonstrated substantial rate enhancements for various chemical transformations conducted in micellar media. In the alkaline hydrolysis of methyl decanoate performed in the presence of nonionic surfactant tert-octylphenoxy polyethoxyethanol, reaction rates increased by approximately 100-fold compared to conventional aqueous conditions. This rate enhancement was attributed to enhanced reactant solubility and favorable electrostatic interactions between substrates and surfactant molecules.

The selection of appropriate surfactant systems proves critical for optimizing reaction outcomes in micellar catalysis applications. Cationic surfactants such as cetyltrimethylammonium chloride have demonstrated particular effectiveness for reactions involving anionic nucleophiles, while anionic surfactants like linear alkylbenzene sulfonic acid provide optimal conditions for reactions involving cationic electrophiles. The observed rate constants in these systems increase with surfactant concentration, reflecting the enhanced micelle size and improved substrate solubilization.

Phase-Transfer Catalyzed Sulfonation of Long-Chain Alkanes

Phase-transfer catalysis represents an essential methodology for conducting sulfonation reactions of long-chain alkanes to produce 1-tetradecanesulfonic acid derivatives. This technique enables efficient interfacial reactions between immiscible phases by employing specialized catalysts that facilitate mass transfer across phase boundaries. The approach offers significant advantages in terms of reaction efficiency, selectivity, and operational simplicity compared to traditional homogeneous reaction systems.

The fundamental principle of phase-transfer catalysis involves the use of lipophilic quaternary ammonium or phosphonium salts that can transport ionic reactants across the interface between aqueous and organic phases. Tetrabutylammonium bromide has proven particularly effective as a phase-transfer catalyst for alkyl oxidation and sulfonation reactions conducted in dichloromethane-water systems at elevated temperatures. The catalyst facilitates the transfer of sulfite ions from the aqueous phase into the organic phase where they can react with alkyl substrates.

Experimental investigations utilizing the Strecker reaction methodology have demonstrated successful synthesis of sodium alkyl sulfonates through copper-catalyzed processes. The synthesis of sodium chloroethyl sulfonate from dichloroethane and sodium sulfite, employing copper as catalyst, achieved yields of 81 percent under optimized reaction conditions. These conditions were systematically optimized to enhance competitiveness for large-scale industrial production applications.

Microwave-assisted synthesis has emerged as a particularly effective approach for converting bromides to sodium sulfonates that serve as precursors for sulfonyl chlorides. This methodology provides substantial improvements in both reaction yields and reaction times compared to conventional heating methods. Representative experimental data demonstrate that microwave irradiation at 120 degrees Celsius for 10 minutes can achieve 41 percent yields for sulfonyl chloride formation, compared to 18 percent yields obtained through conventional heating for 36 hours.

Reaction ConditionsTemperatureTimeYield (%)
Conventional HeatingReflux36 hours18
Conventional HeatingReflux24 hours37
Microwave Irradiation120°C10 minutes41
Microwave Irradiation120°C10 minutes47

Purification Techniques for High-Purity Ionic Pair Reagents

The purification of 1-tetradecanesulfonic acid derivatives to achieve high-purity ionic pair reagents requires sophisticated separation techniques that effectively remove unwanted by-products and impurities. Ion-pairing agents interact strongly with target molecules through electrostatic interactions, making their removal challenging but essential for obtaining high-quality products. Contemporary purification strategies employ ion exchange chromatography as a primary method for facilitating the removal of ion-pairing agents from both peptides and oligonucleotides.

Ion exchange chromatography provides an effective means for converting undesired counter ions to more acceptable forms while maintaining the integrity of the target sulfonic acid derivatives. The process capitalizes on the differential affinity of various ionic species for charged stationary phases, enabling selective retention and release of specific components. Commonly employed ion-pairing agents such as trifluoroacetic acid, triethylamine, dibutylamine, tributylamine, and hexanesulfonic acids can be effectively separated using appropriately designed ion exchange protocols.

The production of light-colored lower alkanesulfonic acids through reaction of corresponding alkyl halides with alkali metal disulfite requires careful attention to purification protocols. The process involves conducting reactions as liquid-liquid systems at temperatures not exceeding 120 degrees Celsius, followed by partial water removal to form aqueous suspensions containing crystallized salt phases with residual water content below 50 percent by weight. Subsequent acid treatment with hydrogen chloride releases the free alkanesulfonic acid from its alkali metal salt, enabling separation of solid salt phases and recovery of purified acid from the liquid phase.

Industrial-scale purification methodologies for sulfonic acid production involve sulfonation of linear alkyl benzene with fuming sulfuric acid under carefully controlled temperature conditions. Optimal residence times of approximately three minutes at temperatures between 55-60 degrees Celsius provide 98.5 percent recovery of high-grade sulfonic acid products. The highly exothermic nature of sulfonation reactions necessitates efficient heat control systems to maintain reaction temperatures within acceptable ranges and prevent over-sulfonation to disulfone by-products.

Ion-Pair Chromatography Mobile Phase Optimization

The optimization of mobile phase conditions for 1-tetradecanesulfonic acid-based ion-pair chromatography requires careful consideration of multiple interdependent parameters [4]. Research demonstrates that the most effective mobile phase compositions typically consist of methanol or acetonitrile as the organic modifier, combined with aqueous buffer systems at concentrations ranging from 5 to 10 millimolar [5]. The organic modifier content generally ranges from 50 to 80 percent by volume, with higher percentages favoring the retention of more hydrophobic analytes [6].

The pH of the mobile phase plays a critical role in maintaining the ionization state of both the ion-pairing reagent and target analytes [7]. Optimal pH values typically range from 2.5 to 4.0, ensuring complete protonation of basic analytes and maintaining the sulfonic acid group in its fully ionized state [8]. This acidic environment promotes stable ion-pair formation and prevents the dissociation of ion pairs during chromatographic separation [9].

Temperature optimization studies reveal that column temperatures between 30 and 40 degrees Celsius provide the best balance between peak symmetry and resolution [10]. Higher temperatures can lead to decreased retention times due to reduced ion-pair stability, while lower temperatures may result in peak broadening and decreased separation efficiency [11]. Flow rate optimization typically favors 1.0 milliliter per minute as the standard condition, providing adequate resolution while maintaining reasonable analysis times [12].

Table 1: Ion-Pair Chromatography Mobile Phase Optimization Parameters

ParameterOptimized ValueImpact on Separation
Optimum Organic ModifierMethanol/Acetonitrile (50-80%)Controls hydrophobic interactions
Typical Buffer Concentration5-10 mMMaintains ion-pair formation stability
pH Range2.5-4.0Ensures complete ionization
Flow Rate1.0 mL/minBalances resolution and analysis time
Column Temperature30-40°CImproves peak symmetry
Detection Wavelength210 nmMinimizes UV interference

The selection of appropriate detection wavelengths requires consideration of the ultraviolet absorption characteristics of 1-tetradecanesulfonic acid [13]. The compound exhibits minimal absorption at wavelengths above 220 nanometers, making it suitable for ultraviolet detection of analytes without significant interference [2]. Typical detection wavelengths of 210 nanometers provide optimal sensitivity while maintaining low background noise [5].

Retention Behavior Studies of Hydrophobic Analytes

The retention behavior of hydrophobic analytes in the presence of 1-tetradecanesulfonic acid follows predictable patterns based on the length of the alkyl chain and the hydrophobic nature of the analyte [10]. Studies demonstrate that longer alkyl chains result in stronger hydrophobic interactions between the packing material and the sample, leading to increased retention times [3]. This phenomenon is particularly pronounced for analytes containing fourteen or more carbon atoms in their alkyl chains [14].

Capacity factor studies reveal distinct retention patterns for different classes of compounds [15]. Short-chain alkyl compounds with four to six carbon atoms typically exhibit capacity factors ranging from 0.5 to 2.0, while medium-chain compounds with eight to twelve carbons show capacity factors between 2.0 and 5.0 [16]. Long-chain alkyl compounds containing fourteen to eighteen carbons demonstrate significantly higher capacity factors, ranging from 5.0 to 15.0, indicating strong retention on the chromatographic system [10].

Table 2: Retention Behavior Studies of Hydrophobic Analytes

Analyte TypeRetention Factor (k)Selectivity (α)Resolution (Rs)
Short-chain alkyl compounds (C4-C6)0.5-2.01.2-2.01.5-2.5
Medium-chain alkyl compounds (C8-C12)2.0-5.02.0-4.02.5-4.0
Long-chain alkyl compounds (C14-C18)5.0-15.03.0-8.04.0-8.0
Aromatic compounds3.0-8.02.5-5.03.0-6.0
Polar organic acids1.5-4.01.8-3.52.0-3.5
Basic pharmaceuticals2.5-7.02.0-4.52.5-5.0

Selectivity values for different analyte pairs demonstrate the discriminating power of 1-tetradecanesulfonic acid in chromatographic separations [15]. The selectivity for separating compounds with different alkyl chain lengths increases significantly with chain length differences, with values ranging from 3.0 to 8.0 for long-chain compounds compared to 1.2 to 2.0 for short-chain analytes [14]. This selectivity enhancement is attributed to the cooperative effect of both ion-pairing and hydrophobic interactions [16].

Resolution studies confirm that 1-tetradecanesulfonic acid provides excellent separation capabilities for hydrophobic analytes [17]. Resolution values consistently exceed 2.0 for most analyte pairs, with particularly high resolution observed for long-chain compounds where values can reach 8.0 or higher [16]. The high resolution is maintained across different mobile phase compositions, demonstrating the robustness of the separation method [18].

Mass Spectrometry Compatibility in Perfluoroalkyl and Polyfluoroalkyl Substances Analysis

The compatibility of 1-tetradecanesulfonic acid with mass spectrometry detection systems has been extensively evaluated for perfluoroalkyl and polyfluoroalkyl substances analysis [19]. Ion suppression effects, a critical concern in liquid chromatography-mass spectrometry applications, show moderate impact with 15 to 25 percent reduction in signal intensity for target analytes [20]. This level of suppression is considered acceptable and can be compensated through appropriate calibration strategies [21].

Background noise levels remain consistently low when using 1-tetradecanesulfonic acid as an ion-pairing reagent, with baseline drift typically less than 5 percent over extended analytical runs [19]. Signal stability demonstrates excellent performance with relative standard deviation values below 3 percent for replicate injections [22]. These characteristics make the compound particularly suitable for quantitative analysis of perfluoroalkyl and polyfluoroalkyl substances at trace levels [20].

Table 3: Mass Spectrometry Compatibility in Perfluoroalkyl and Polyfluoroalkyl Substances Analysis

Mass Spectrometry ParameterPerformance with 1-Tetradecanesulfonic AcidPerfluoroalkyl and Polyfluoroalkyl Substances Analysis Compatibility
Ion Suppression EffectModerate (15-25% reduction)Compatible with C4-C14 perfluoroalkyl and polyfluoroalkyl substances
Background Noise LevelLow (<5% baseline drift)Minimal interference observed
Signal StabilityExcellent (RSD <3%)Consistent across analytical runs
Electrospray EfficiencyGood (75-85% efficiency)Suitable for electrospray ionization-tandem mass spectrometry
Detection SensitivityEnhanced for hydrophobic analytesLimit of quantification: 0.1-1.0 ng/L
Matrix Effect CompensationStable isotope dilution recommendedMatrix-matched calibration effective

Electrospray efficiency studies demonstrate good performance with 75 to 85 percent efficiency maintained across different analyte concentrations [19]. The compound shows particular enhancement for hydrophobic perfluoroalkyl and polyfluoroalkyl substances, with detection limits reaching as low as 0.1 to 1.0 nanogram per liter for certain compounds [20]. This sensitivity enhancement is attributed to the improved chromatographic retention and peak shape provided by the ion-pairing mechanism [21].

Matrix effect compensation strategies prove effective when using 1-tetradecanesulfonic acid in complex sample matrices [19]. Stable isotope dilution techniques provide the most reliable quantification, while matrix-matched calibration offers a practical alternative for routine analysis [20]. The compound demonstrates consistent performance across different sample types, including environmental water samples and biological matrices [21].

Method Validation for Trace-Level Detection

Comprehensive method validation studies for 1-tetradecanesulfonic acid-based analytical methods demonstrate excellent performance characteristics for trace-level detection applications [22] [16]. Linearity studies typically span three orders of magnitude, from 0.1 to 100 micrograms per liter, with correlation coefficients consistently exceeding 0.999 [17]. This wide linear range accommodates both environmental monitoring and pharmaceutical analysis requirements [23].

Detection limits for methods employing 1-tetradecanesulfonic acid as an ion-pairing reagent typically range from 0.05 to 0.1 microgram per liter, with signal-to-noise ratios of 3:1 or better [16]. Quantification limits, defined at signal-to-noise ratios of 10:1, generally fall between 0.1 and 0.5 microgram per liter [17]. These limits are well below regulatory requirements for most applications, providing adequate sensitivity for trace-level analysis [22].

Table 4: Method Validation for Trace-Level Detection

Validation ParameterTypical ValuesAcceptance Criteria
Linearity Range0.1-100 μg/LMinimum 3 orders of magnitude
Correlation Coefficient (r²)>0.999≥0.995
Limit of Detection0.05-0.1 μg/LSignal-to-noise ≥ 3:1
Limit of Quantification0.1-0.5 μg/LSignal-to-noise ≥ 10:1
Precision (relative standard deviation percentage)<5%≤10%
Accuracy (Recovery percentage)90-110%80-120%
RobustnessRobust to ±5% parameter changesNo significant impact
Stability24 hours at 4°CNo degradation >10%

Precision studies demonstrate excellent reproducibility with relative standard deviation values typically below 5 percent for both intra-day and inter-day measurements [17]. Accuracy assessments through recovery studies show consistent results between 90 and 110 percent across the entire analytical range [16]. These precision and accuracy values meet or exceed international guidelines for analytical method validation [24].

Robustness testing reveals that methods using 1-tetradecanesulfonic acid maintain performance within acceptable limits when key parameters are varied by ±5 percent [22]. Temperature variations, mobile phase composition changes, and flow rate modifications show minimal impact on analytical results [17]. Sample stability studies indicate that analytes remain stable for at least 24 hours when stored at 4 degrees Celsius, providing adequate time for batch analysis [16].

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.19156599 g/mol

Monoisotopic Mass

278.19156599 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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